molecular formula C13H18N2O3 B14845907 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide

3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide

Cat. No.: B14845907
M. Wt: 250.29 g/mol
InChI Key: FWPMQDOJLQRBMQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of picolinamide, characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropoxy-4-isopropoxy-pyridine and N-methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to meet the stringent quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-4-isopropyl-N-methylpicolinamide: This compound is structurally similar but differs in the substitution pattern on the pyridine ring.

    N-Methylpicolinamide-4-thiol Derivatives: These derivatives have shown potential antitumor activities and are studied for their interactions with kinases.

Uniqueness

3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide stands out due to its unique combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-8(2)17-10-6-7-15-11(13(16)14-3)12(10)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

FWPMQDOJLQRBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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